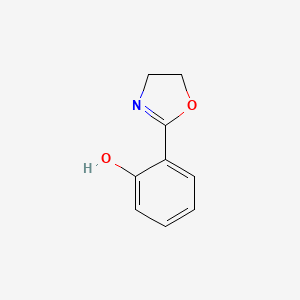

2-(2-Hydroxyphenyl)-2-oxazoline

Übersicht

Beschreibung

2-(2-Hydroxyphenyl)-2-oxazoline, also known as 2H2O, is a synthetic organic compound that has a variety of applications in the scientific community. It is a heterocyclic aromatic compound that is composed of an oxazoline ring, two hydroxyl groups, and two phenyl rings. 2H2O is used as a building block for the synthesis of various compounds, as a ligand for metal complexes, and as a stabilizer in pharmaceuticals. It is also used in the study of enzyme inhibition, structure-activity relationships, and other biochemical processes.

Wissenschaftliche Forschungsanwendungen

Fluorescent Sensor for Zn2+ in Aqueous Media

2-(2′-Hydroxyphenyl)-2-oxazoline has been identified as a highly selective sensor for Zn2+ ions in aqueous media. It demonstrates an outstanding fluorescence “turn-on” response to Zn2+, even amidst other competing anions, and has been used to study the distribution of Zn2+ in living human HeLa cells (Che et al., 2016).

Polymer Synthesis

This compound has been utilized in the synthesis of various polymers. For instance, its isomers were used in cationic polymerization to create polymers with distinct reactivities at both ends, leading to the development of nonionic polymeric surfactants and polymers with lipophilic and hydrophilic properties (Kobayashi et al., 1984).

Ring-Opening Polymerization

2-(2-Hydroxyphenyl)-2-oxazoline and its isomers have also been explored in ring-opening polymerization reactions, leading to the formation of poly(ether amide)s. This process involves the nucleophilic attack of a phenol group to a 2-oxazoline ring and can result in branching of the main chain due to side reactions of the amido groups (Lustoň et al., 2006).

Catalysis

The compound has been used in the synthesis of oxorhenium complexes for catalytic applications, including hydrosilylation of carbonyls and hydrolytic hydrogen production. This involves the formation of bis(2-(2′-hydroxyphenyl)-2-oxazoline)oxorhenium(V) tetrapentafluorophenylborate, demonstrating the potential of 2-(2-Hydroxyphenyl)-2-oxazoline in catalytic processes (Ison et al., 2017).

Metal Complex Synthesis

This compound has been effectively used in synthesizing metal complexes with Ni(II), Cu(II), Zn(II), and Cd(II). These complexes have been characterized by various analytical techniques, revealing tetrahedral geometries and non-electrolyte behavior in DMF solution (Dessie et al., 2015).

Synthetic Chemistry

2-(2-Hydroxyphenyl)-2-oxazoline has been used in a facile and efficient synthesis method for 2-oxazolines, demonstrating its versatility in organic synthesis (Xu & Li, 2009).

Coordination Chemistry

The compound has also been utilized in coordination chemistry, specifically in creating tris(ligand)metal(III) complexes with group 13 metals like aluminum, gallium, and indium. This highlights its utility in the field of inorganic chemistry (Hoveyda et al., 1992).

Eigenschaften

IUPAC Name |

2-(4,5-dihydro-1,3-oxazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-4,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETLPNKZRXDWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942352 | |

| Record name | 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyphenyl)-2-oxazoline | |

CAS RN |

20237-92-7 | |

| Record name | NSC405255 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

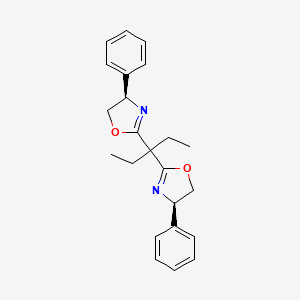

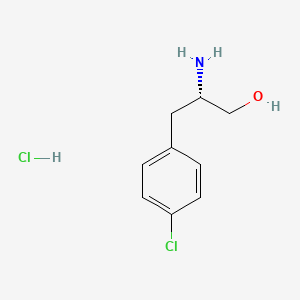

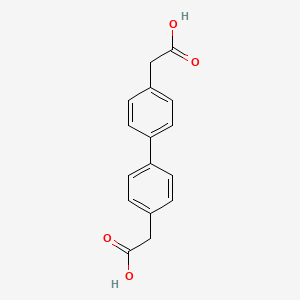

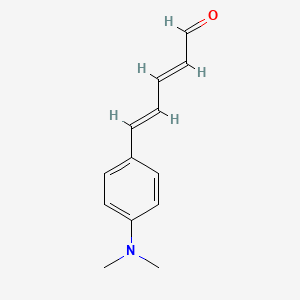

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxybenzo[d]oxazole](/img/structure/B3177577.png)

![2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)

![Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)](/img/structure/B3177697.png)